
Calcium-43
Overview
Description
Calcium-43 (⁴³Ca) is a stable isotope of calcium with a natural abundance of 0.135% . It is the only NMR-active stable calcium isotope, possessing a nuclear spin quantum number $ I = 7/2 $, making it a quadrupolar nucleus. This property allows ⁴³Ca to interact with electric field gradients (EFGs) in its local environment, which is exploited in solid-state nuclear magnetic resonance (SSNMR) studies to probe structural and dynamic properties of calcium-containing materials . Key applications of ⁴³Ca include:
- Materials Science: Characterization of coordination environments in inorganic compounds (e.g., hydroxides, carbonates) .
- Biochemistry: Investigation of calcium-binding proteins (e.g., calmodulin, troponin C) .
- Quantum Computing: Utilization in trapped-ion qubits due to its magnetic field-insensitive hyperfine transitions .
Biological Activity
Calcium-43 (Ca) is a stable isotope of calcium that has garnered interest in various scientific fields, particularly in biological and environmental studies. Its unique nuclear properties, including a quadrupolar nucleus, make it a valuable tool for investigating calcium binding environments and dynamics in biological systems through techniques like nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of Ca, focusing on its applications, case studies, and relevant research findings.
Biological Role of Calcium
Calcium plays a crucial role in numerous biological processes, including:
- Bone Health : Over 99% of the body's calcium is stored in bones and teeth, providing structural integrity.
- Cell Signaling : Calcium ions act as secondary messengers in various signaling pathways.
- Muscle Contraction : Calcium is essential for muscle contraction mechanisms.
- Neurotransmitter Release : Calcium ions facilitate the release of neurotransmitters at synaptic junctions.
Given these roles, understanding the behavior of calcium isotopes like Ca can provide insights into physiological and pathological conditions.
Properties of this compound
The unique properties of Ca allow for detailed studies using NMR spectroscopy. The isotope's quadrupolar nature results in complex spectral patterns that can be analyzed to understand calcium's interactions within biological systems. Key findings from NMR studies include:
- Chemical Shifts : The isotropic chemical shifts of Ca correlate with the mean Ca–O bond length and coordination number, which can be indicative of the local environment around calcium ions in biomolecules .
- Relaxation Times : The relaxation times for Ca are typically longer than those for other isotopes due to its quadrupolar characteristics, affecting the resolution and interpretation of NMR spectra .
Case Study: Calcium Binding Proteins
One notable study examined the binding of Ca to an acidic proline-rich salivary protein. This research demonstrated that the Ca NMR line width for bound calcium was significantly narrower than previously reported values for other proteins, indicating a more stable binding environment . This finding suggests potential applications in understanding protein structure and dynamics.
Table 1: Summary of Key NMR Findings on this compound
Vascular Calcification
Recent research has highlighted the potential use of calcium isotopes as biomarkers for various conditions. In a study involving patients with chronic kidney disease (CKD), researchers found that the ratio of naturally occurring calcium isotopes (Ca and Ca) in serum could serve as a noninvasive marker for vascular calcification. This study demonstrated that serum isotope ratios significantly differed between healthy controls and CKD patients, suggesting that isotopic analysis could aid in early detection of vascular complications associated with CKD .
Bone Mineral Balance
Calcium isotopes have also been used to monitor bone mineral balance. Since bone tissue is predominantly composed of hydroxyapatite (), changes in calcium flux can be detected through isotopic variations. Studies indicate that lighter calcium isotopes are released during bone resorption, which can be measured to assess bone health and conditions such as osteoporosis .
Scientific Research Applications
Biological Studies
One of the most significant applications of is in the field of biological NMR spectroscopy. The isotope's ability to provide insights into calcium-binding sites and dynamics in proteins is invaluable.
- Calcium-Binding Proteins : Studies have utilized NMR to investigate calcium-binding sites in proteins such as lysozymes and alpha-lactalbumin. For instance, a study demonstrated that equine and pigeon lysozymes contain high-affinity calcium-binding sites, characterized by distinct chemical shifts and quadrupole coupling constants, indicating a high degree of homology among these proteins .
- Bone Mineralization : solid-state NMR has been employed to analyze the mineral composition of bone. Research showed that the calcium environment in bovine cortical bone closely resembles that of carbonated apatite, providing insights into biomineralization processes . The ability to differentiate between various calcium species in bone enhances our understanding of bone health and disease.
Material Science
In material science, NMR is used to probe the structural properties of calcium-containing materials.
- Hydroxyapatite Analysis : Recent advancements have demonstrated the use of magic-angle spinning dynamic nuclear polarization (MAS-DNP) NMR techniques to study hydroxyapatite, a key component of bone. This method enhances the sensitivity of NMR, allowing for detailed investigations into the chemical environment surrounding calcium ions .
- Polymorphism Studies : NMR has been instrumental in distinguishing polymorphs of calcium compounds by analyzing electric field gradients and chemical shift tensors. This capability is crucial for understanding the properties and behaviors of various calcium salts .
Study on Calcium Complexation
A pivotal study utilized NMR to explore the complexation dynamics of calcium ions with ligands such as EDTA and aspartic acid in frozen solutions. The research highlighted how can effectively probe dynamic environments, revealing structural insights into calcium complexes that are otherwise challenging to characterize .
Bone Mineralization Research
Another significant application was demonstrated through a comprehensive analysis of bovine cortical bone using solid-state NMR. Researchers reported that the spectral lines obtained from cortical bone samples provided direct observations of the coordination chemistry at calcium sites, which is essential for understanding biomineralization mechanisms .
Data Tables
The following table summarizes key findings from studies utilizing NMR across different applications:
Study Focus | Key Findings | Techniques Used |
---|---|---|
Calcium-Binding Proteins | High-affinity binding sites identified in lysozymes | NMR |
Bone Mineralization | Similarity between bone and carbonated apatite | Solid-State NMR |
Hydroxyapatite Analysis | Enhanced sensitivity for structural insights | MAS-DNP NMR |
Calcium Complexation | Probing dynamic environments with ligands | Frozen Solutions NMR |
Chemical Reactions Analysis
Reactions with Halogens
Calcium-43 reacts vigorously with halogens under standard conditions, forming ionic dihalides. These reactions are exothermic and follow the general equation:
Key observations include:
-
Fluorination :
reacts explosively with fluorine gas (
) to form calcium fluoride (
) . -
Chlorination : Reaction with chlorine (
) produces calcium chloride (
) at room temperature . -
Bromination/Iodination : Requires heat for initiation, yielding
or .
Table 1: Thermodynamic Parameters for 43Ca^{43}\text{Ca}43Ca
Halide Formation
Reactions with Water and Oxygen
reacts slowly with water to form calcium hydroxide and hydrogen gas:
-
Kinetics : Reaction rate is temperature-dependent, with bubble formation (
) observed after ~1 hour at 25°C . -
Oxidation : In air,
forms a mixture of calcium oxide (
) and calcium nitride (
) upon ignition :
Role in Phase Transitions of Calcium Carbonate
NMR spectroscopy reveals dissolution-recrystallization mechanisms during the Mg-calcite to aragonite transition :
-
Key Steps :
-
Mg²⁺ incorporation destabilizes calcite.
-
Dissolution releases
, which reprecipitates as aragonite.
-
-
NMR Parameters :
Table 2: 43Ca^{43}\text{Ca}43Ca
NMR Parameters in Carbonate Phases
Phase | δ (ppm) | Quadrupolar Coupling (MHz) | T₁ Relaxation (ms) |
---|---|---|---|
Calcite | 4.5 | 2.6 | 120 |
Aragonite | 17.5 | 2.6 | 85 |
Mg-calcite | 4.5 | 2.6 | 130 |
Data from solid-state NMR studies . |
Isotopic Effects in Coordination Chemistry
NMR chemical shifts correlate with Ca–O bond lengths in coordination environments :
Q & A
Q. What experimental methodologies are optimal for characterizing the nuclear quadrupole coupling constant (CQ) of Calcium-43 in crystalline materials?
This compound's nuclear quadrupole moment makes it a sensitive probe for studying electric field gradient (EFG) tensors in crystalline structures. Methodological guidance :
- Use GIPAW DFT computations to model EFG tensors and magnetic shielding, validated against experimental solid-state NMR data .
- Enrich samples with this compound to enhance NMR sensitivity, particularly for low-abundance or disordered phases. Static and magic-angle spinning (MAS) NMR experiments at varying magnetic fields resolve anisotropic interactions (e.g., chemical shift anisotropy and quadrupolar coupling) .
- Pair simulations with TRAPDOR (Transfer of Population Double Resonance) or heteronuclear J-spin-echo techniques to correlate this compound with neighboring nuclei (e.g., carbon-13) for long-range structural insights (>5.6 Å) .
Q. How can researchers reconcile discrepancies between experimental this compound NMR data and computational models?
Discrepancies often arise from incomplete structural models or approximations in DFT calculations. Resolution strategies :
- Validate computational parameters (e.g., basis sets, pseudopotentials) against benchmark systems like calcium formate β-polymorphs, where GIPAW DFT accurately predicts CQ values .
- Perform multi-field NMR experiments to decouple overlapping interactions and refine EFG tensor components .
- Cross-reference with X-ray diffraction or neutron scattering data to confirm atomic positions and thermal motion parameters, which influence EFG calculations .
Q. What advanced techniques enable this compound NMR studies in biological systems despite its low sensitivity?
This compound’s low gyromagnetic ratio and natural abundance (0.14%) necessitate specialized approaches:
- Isotopic enrichment : Synthesize this compound-labeled biomimetic compounds (e.g., calcium benzoate trihydrate) to enhance signal-to-noise ratios .
- Dynamic Nuclear Polarization (DNP) : Amplify sensitivity under MAS conditions using hyperpolarized agents for in situ studies of calcium-protein binding or mineralization processes.
- Correlation spectroscopy : Combine 2D heteronuclear experiments (e.g., ¹³C-⁴³Ca) to map coordination environments in proteins or bone mineral phases .
Q. How should researchers design experiments to study this compound isotope effects in metabolic or tracer studies?
For metabolic flux analysis or tracer kinetics:
- Use isotope ratio mass spectrometry (IRMS) or multi-collector ICP-MS to quantify this compound/42 ratios with high precision (<0.01‰) .
- In cell cultures or animal models, administer this compound-enriched diets and track isotopic incorporation into tissues (e.g., bone, serum) via time-resolved sampling.
- Control for natural abundance variations by calibrating against Calcium-40 or Calcium-44 baselines .
Q. What statistical frameworks are critical for ensuring reproducibility in this compound-based studies?
Adopt transparency standards per Nature Research guidelines:
- Report effect sizes , error margins (e.g., 95% confidence intervals), and Bayesian priors (if applicable) for all NMR or isotopic data .
- Disclose sample preparation details (e.g., enrichment levels, synthesis protocols) to enable replication .
- Share raw NMR spectra, DFT input files, and isotopic datasets via repositories (e.g., Zenodo) with persistent identifiers .
Q. How can this compound NMR resolve ambiguities in calcium coordination environments within amorphous materials?
Amorphous systems (e.g., bioactive glasses, calcium phosphate cements) lack long-range order, complicating structural analysis. Approaches :
- Acquire static NMR spectra at ultrahigh magnetic fields (≥20 T) to maximize resolution of quadrupolar and chemical shift interactions .
- Apply reverse Monte Carlo simulations to NMR data, constrained by pair distribution function (PDF) analysis from X-ray total scattering .
- Compare with crystalline analogues (e.g., hydroxyapatite) to identify shared local coordination motifs .
Q. What safety and handling protocols are essential for this compound-enriched compounds in laboratory settings?
- Follow OSHA/GHS guidelines : Use fume hoods for synthesis, label containers with isotopic composition, and monitor airborne particulates .
- Store waste separately in sealed, radiation-marked containers (even non-radioactive isotopes require traceability) .
- Train personnel on spill response, including emergency showers and protocols for contaminated clothing disposal .
Q. How does this compound’s nuclear spin (I = 7/2) influence its utility in solid-state NMR compared to spin-½ isotopes?
The quadrupolar nature (I > ½) introduces complexity but provides richer structural
- Advantages : Sensitivity to EFG tensors reveals symmetry breaking at calcium sites, critical for studying phase transitions or defects .
- Challenges : Broadened NMR lines require high magnetic fields and/or MAS >60 kHz. Use QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill) pulse sequences to enhance signal acquisition in static samples .
Q. What interdisciplinary synergies exist between this compound research and materials science?
- Battery electrolytes : Use this compound NMR to probe ion mobility and solvation structures in calcium-ion batteries.
- Biomineralization : Track isotopic incorporation into osteoblast cultures to model bone regeneration kinetics .
- Catalysis : Characterize calcium active sites in zeolites or metal-organic frameworks (MOFs) using hyperpolarized NMR .
Q. How to validate the accuracy of this compound NMR chemical shift referencing in novel compounds?
- Calibrate against secondary solid references (e.g., CaCl₂, CaCO₃) with well-established shifts.
- Publish shift tensors alongside crystal structures in open databases (e.g., NMRShiftDB) to build community consensus .
- Conduct ab initio molecular dynamics (AIMD) simulations to account for temperature-dependent lattice vibrations affecting shift values .
Comparison with Similar Compounds
Comparison with Similar Calcium Compounds
Inorganic Compounds
⁴³Ca SSNMR parameters (EFG and chemical shift anisotropy, CSA) vary significantly across compounds due to differences in coordination geometry and bonding. Below is a comparative analysis:
Table 1: ⁴³Ca NMR Parameters for Selected Inorganic Compounds
Key Findings :
- EFG Sensitivity : Ca(OH)₂ exhibits the largest EFG due to its symmetric octahedral coordination, while α-Ca(CHO₂)₂’s distorted seven-coordinate environment reduces EFG magnitude .
- CSA Dependence : CSA values correlate with local symmetry; lower symmetry in α-Ca(CHO₂)₂ results in smaller CSA compared to Ca(OH)₂ .
- Field-Dependent Effects : At lower fields (9.4 T), quadrupolar interactions dominate ⁴³Ca spectra, whereas CSA becomes prominent at higher fields (21.1 T) .
Table 2: ⁴³Ca NMR Parameters in Calcium-Binding Proteins
Key Findings :
- Rigid Binding : $ \tau_C $ values match protein rotational times, indicating rigid calcium binding .
- Evolutionary Insights : CSA and $ C_Q $ differences between lysozymes and α-lactalbumins suggest evolutionary divergence in calcium-binding mechanisms .
Comparison with Other Calcium Isotopes
Key Contrasts :
- Isotopic Effects: No significant difference in biological activity (e.g., LORR ED50 in mice) between ⁴⁰CaCl₂ and ⁴³CaCl₂, ruling out mass-dependent isotopic effects in anesthesia modulation .
- Quantum Applications : ⁴³Ca’s hyperfine qubits achieve 99.9% gate fidelity and >10 sec coherence times, outperforming other isotopes like ⁴⁰Ca in quantum memory .
Properties
IUPAC Name |
calcium-43 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca/i1+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPRJOBELJOOCE-AKLPVKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[43Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.958766 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-06-3 | |
Record name | Calcium, isotope of mass 43 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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